molecular formula C8H9NO2 B563936 Desacetyl Actarit-d4 CAS No. 1185174-46-2

Desacetyl Actarit-d4

Cat. No.: B563936
CAS No.: 1185174-46-2
M. Wt: 155.189
InChI Key: CSEWAUGPAQPMDC-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl Actarit-d4 is a deuterium-labeled derivative of Desacetyl Actarit, a compound known for its applications in biochemical research. The molecular formula of this compound is C8H5D4NO2, and it has a molecular weight of 155.19 . This compound is primarily used in research settings, particularly in studies involving stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desacetyl Actarit-d4 involves the incorporation of deuterium atoms into the molecular structure of Desacetyl Actarit. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced purification techniques, such as chromatography, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Desacetyl Actarit-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Desacetyl Actarit-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

  • **Biology

Properties

IUPAC Name

2-(4-amino-2,3,5,6-tetradeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEWAUGPAQPMDC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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